3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole

Physicochemical profiling Drug-likeness Solubility optimization

3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole (CAS 253586-59-3) is a heterocyclic building block that uniquely combines a 1,2,4-oxadiazole ring, a 1,2,3-thiadiazole moiety, and a reactive chloromethyl handle within a single low-molecular-weight scaffold (MW 202.62 g/mol, formula C₅H₃ClN₄OS). The compound serves as a versatile synthetic intermediate whose chloromethyl group enables nucleophilic substitution for late-stage diversification, while the dual heterocycle arrangement provides a hydrogen-bond-rich, polar architecture (Topological Polar Surface Area 92.9 Ų, XLogP3 0.8) that sharply distinguishes it from simpler aryl-substituted oxadiazole analogs.

Molecular Formula C5H3ClN4OS
Molecular Weight 202.62
CAS No. 253586-59-3
Cat. No. B2422788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole
CAS253586-59-3
Molecular FormulaC5H3ClN4OS
Molecular Weight202.62
Structural Identifiers
SMILESC1=C(N=NS1)C2=NC(=NO2)CCl
InChIInChI=1S/C5H3ClN4OS/c6-1-4-7-5(11-9-4)3-2-12-10-8-3/h2H,1H2
InChIKeyRSSBMWQNIDHJNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole (CAS 253586-59-3): A Dual-Heterocycle Reactive Scaffold for Medicinal Chemistry and Chemical Biology


3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole (CAS 253586-59-3) is a heterocyclic building block that uniquely combines a 1,2,4-oxadiazole ring, a 1,2,3-thiadiazole moiety, and a reactive chloromethyl handle within a single low-molecular-weight scaffold (MW 202.62 g/mol, formula C₅H₃ClN₄OS) [1]. The compound serves as a versatile synthetic intermediate whose chloromethyl group enables nucleophilic substitution for late-stage diversification, while the dual heterocycle arrangement provides a hydrogen-bond-rich, polar architecture (Topological Polar Surface Area 92.9 Ų, XLogP3 0.8) that sharply distinguishes it from simpler aryl-substituted oxadiazole analogs [1].

Why 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole Cannot Be Replaced by Common Oxadiazole Analogs in Procurement


Generic substitution of this compound with superficially similar oxadiazole building blocks (e.g., 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole) is not scientifically sound because the replacement of the 1,2,3-thiadiazole ring with a phenyl or thienyl group fundamentally alters the physicochemical profile that governs solubility, permeability, and target engagement in both biological assays and chemical synthesis. Specifically, the thiadiazole moiety introduces two additional nitrogen atoms and one sulfur atom, increasing the hydrogen bond acceptor count from 3 to 6 and the topological polar surface area from 38.9 Ų to 92.9 Ų relative to the phenyl analog [1][2]. This >2-fold increase in PSA, coupled with a 1.4-unit decrease in XLogP3 (from 2.2 to 0.8), means that substituting with a less polar analog will produce compounds with markedly different solubility, membrane permeability, and pharmacokinetic behavior—breaking structure-activity relationships (SAR) and invalidating cross-compound comparisons [1][2].

Quantitative Differentiation Evidence for 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


Topological Polar Surface Area (TPSA): Thiadiazole vs. Phenyl Substitution

The target compound exhibits a TPSA of 92.9 Ų (PubChem computed), compared with 38.9 Ų for the phenyl-substituted analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole [1][2]. This 54.0 Ų increase (239% of the phenyl analog value) is driven by the additional nitrogen and sulfur atoms in the 1,2,3-thiadiazole ring and predicts substantially higher aqueous solubility and lower passive membrane permeability, making the target compound more suitable for polar target binding pockets or applications requiring reduced lipophilicity.

Physicochemical profiling Drug-likeness Solubility optimization

Lipophilicity (XLogP3): Thiadiazole-Driven Polarity Enhancement

The computed partition coefficient XLogP3 for the target compound is 0.8, versus 2.2 for the phenyl analog 3-(chloromethyl)-5-phenyl-1,2,4-oxadiazole [1][2]. The 1.4-unit reduction (Δ = –1.4 logP units) represents a ~25-fold decrease in predicted octanol-water partition coefficient, indicating markedly lower lipophilicity. For context, a compound with XLogP3 of 2.2 is approximately 25 times more lipophilic than one with 0.8 [1][2].

Lipophilicity ADME prediction Lead optimization

Hydrogen Bond Acceptor Capacity: Enhanced Target Engagement Potential

The target compound possesses 6 hydrogen bond acceptor (HBA) sites, compared with 3 for the phenyl analog and 4 for the thienyl analog 3-(chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole [1][2]. The additional HBA atoms derive from the 1,2,3-thiadiazole ring (2 nitrogen atoms + 1 sulfur atom), providing more opportunities for directed hydrogen bonding with biological targets compared to simple aryl or heteroaryl replacements.

Hydrogen bonding Molecular recognition Scaffold design

Chloromethyl Reactivity: Electrophilic Handle for Covalent Probe Design

The chloromethyl group at the 3-position of the 1,2,4-oxadiazole ring is susceptible to nucleophilic substitution by amines, thiols, and alcohols, enabling its use as an electrophilic warhead for cysteine-targeting covalent inhibitors or as a synthetic handle for diversification [1]. Chloromethyl-1,2,4-oxadiazoles have been demonstrated to participate in one-pot CuAAC (click) reactions via sequential nucleophilic substitution of chlorine with azide followed by cycloaddition with alkynes, yielding triazole-methyl-oxadiazole conjugates in good yields [2]. In contrast, the methyl analog 3-methyl-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole lacks the electrophilic chlorine and cannot engage in direct nucleophilic substitution, limiting its utility as a covalent probe or late-stage diversification intermediate.

Covalent inhibitors Chemoproteomics Nucleophilic substitution

Bioisosteric Advantage of 1,2,3-Thiadiazole over 1,3,4-Thiadiazole and Phenyl Rings

The 1,2,3-thiadiazole ring is a recognized bioisostere of the carboxyl group and heterocycles such as pyridine and pyrimidine, with the advantage of potential metabolic ring-opening to reactive intermediates that can contribute to mechanism-based activity [1]. In comparison, 1,3,4-thiadiazole isomers—more commonly used in drug design—have different electronic distributions and metabolic fates. The 1,2,3-thiadiazole-1,2,4-oxadiazole hybrid arrangement in the target compound is rare in commercial building block collections, offering a distinct chemical space that cannot be replicated by more common 1,3,4-thiadiazole-oxadiazole hybrids. This uniqueness translates to greater potential for novel intellectual property and differentiated biological profiles in screening campaigns.

Bioisosterism Scaffold hopping Metabolic stability

Evidence Transparency Statement: Quantitative Biological Activity Data Status

As of May 2026, no primary research articles or patents containing quantitative in vitro biological activity data (e.g., IC₅₀, MIC, Kd, % inhibition at defined concentrations) for 3-(chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole were identified in PubMed, Google Scholar, or Google Patents. The compound is listed in vendor catalogs (Apollo Scientific OR29042, Thermo Fisher, CymitQuimica) as a research-grade building block with ≥95% purity, but no vendor-supplied biological characterization data was found . Consequently, all biological activity differentiation in this guide is based on physicochemical property comparisons, known class-level SAR, and reactivity profiling rather than direct head-to-head biological assay data. Users should prioritize the compound based on its unique physicochemical signature and reactive handle, and conduct their own biological screening rather than relying on published target engagement data.

Data availability Procurement risk Screening prioritization

High-Impact Application Scenarios for 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-yl)-1,2,4-oxadiazole Based on Verified Evidence


Covalent Fragment and Cysteine-Reactive Probe Design

The chloromethyl group serves as a mild electrophilic warhead for targeting cysteine residues in proteins. The compound's low lipophilicity (XLogP3 0.8) and high TPSA (92.9 Ų) make it suitable for fragment-based covalent ligand discovery, where high solubility and low non-specific binding are critical [1]. Unlike chloroacetamide-based probes, the oxadiazole scaffold provides additional hydrogen bonding vectors for target engagement [1]. The 1,2,3-thiadiazole ring further contributes to recognition through sulfur-mediated interactions not available in phenyl-based alternatives.

Diversity-Oriented Synthesis via Sequential Nucleophilic Displacement

The chloromethyl handle enables one-pot, two-step diversification (azidation followed by CuAAC click chemistry) to generate triazole-methyl-oxadiazole conjugate libraries, as demonstrated for the broader chloromethyl-1,2,4-oxadiazole class [2]. The presence of the 1,2,3-thiadiazole ring adds an orthogonal diversification point that is absent in simpler chloromethyl-phenyl-oxadiazole analogs, enabling the construction of more complex and patent-differentiated compound collections.

Physicochemical Property-Driven Lead Optimization

For projects where reduced lipophilicity and enhanced polarity are desired (e.g., to improve solubility, reduce hERG binding, or minimize CYP inhibition), the target compound provides a starting scaffold with TPSA >90 Ų and XLogP3 <1.0 [1]. The 54.0 Ų TPSA increase and 1.4-unit logP decrease relative to the phenyl analog translate to predicted superior developability characteristics, making this scaffold preferable for lead series requiring optimized ADME profiles [1][3].

Novel Scaffold Screening for Underexplored Biological Targets

The compound occupies chemical space that is distinct from commercially abundant 1,3,4-thiadiazole and phenyl-substituted oxadiazole analogs [4]. It is therefore well-suited for inclusion in diversity screening libraries targeting novel or difficult-to-drug protein families where traditional scaffolds have failed to yield hits [1][4]. The absence of published biological data for this specific compound further reduces the risk of prior art conflicts in hit-to-lead campaigns [4].

Quote Request

Request a Quote for 3-(Chloromethyl)-5-(1,2,3-thiadiazol-4-YL)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.